N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and an ethyl linker connecting the thiazole to a 2-methoxybenzamide moiety. The compound’s structural complexity arises from the integration of a fluorine atom (enhancing lipophilicity and metabolic stability) and the methoxy group (influencing electronic and steric properties).
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-24-17-8-3-2-7-16(17)18(23)21-10-9-15-12-25-19(22-15)13-5-4-6-14(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKCRKTYPLCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is synthesized using the classical Hantzsch method:
- Reacting 3-fluorophenyl thiourea with α-bromo-4-ethylacetophenone in ethanol at reflux (78°C, 12 hr).
- Cyclization yields 2-(3-fluorophenyl)-4-(2-bromoethyl)-1,3-thiazole as an intermediate.
Key Parameters
| Condition | Specification |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 78°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Amination of the Bromoethyl Intermediate
The bromoethyl group is converted to an amine via nucleophilic substitution:
- Treating with aqueous ammonia (28% w/v) in tetrahydrofuran (THF) at 50°C for 6 hr.
- Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the ethylamine derivative.
Optimization Note : Excess ammonia (3 eq.) improves yield to 82% by minimizing diethylamine byproducts.
Preparation of 2-Methoxybenzoyl Chloride
Acid Chloride Formation
2-Methoxybenzoic acid is activated using thionyl chloride (SOCl₂) :
- Refluxing 2-methoxybenzoic acid with SOCl₂ (3 eq.) at 70°C for 4 hr.
- Distillation under reduced pressure (40 mmHg) isolates the acyl chloride.
Safety Consideration : Residual SOCl₂ is removed by co-distillation with toluene to prevent hydrolysis.
Amide Coupling via HATU-Mediated Activation
Coupling Protocol
The final step involves conjugating the thiazole ethylamine with 2-methoxybenzoyl chloride:
- Dissolving 2-(3-fluorophenyl)-1,3-thiazol-4-ylethylamine (1 eq.) and 2-methoxybenzoyl chloride (1.2 eq.) in dimethylformamide (DMF).
- Adding HATU (1.5 eq.) and triethylamine (3 eq.) as a base.
- Stirring at room temperature for 24 hr.
Reaction Monitoring : Thin-layer chromatography (TLC, ethyl acetate/hexane 1:1) confirms completion.
Purification and Isolation
- Quenching with ice-water precipitates the crude product.
- Recrystallization from ethanol/water (4:1) affords pure N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide as white crystals.
Yield and Purity
| Parameter | Value |
|---|---|
| Isolated Yield | 78% |
| Purity (HPLC) | 98.2% |
| Melting Point | 142–144°C |
Alternative Synthetic Routes and Comparative Analysis
EDCI/HOBt-Mediated Coupling
An alternative to HATU uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) :
Microwave-Assisted Synthesis
Accelerating coupling via microwave irradiation (100°C, 30 min) achieves comparable yields (76%) but risks thermal decomposition of the thiazole ring.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 1H, thiazole-H)
- δ 7.85–7.45 (m, 4H, aromatic-H)
- δ 3.92 (s, 3H, OCH₃)
- δ 3.68 (t, 2H, CH₂NH)
¹³C NMR (100 MHz, CDCl₃)
- δ 168.5 (C=O)
- δ 162.1 (C-F, J = 245 Hz)
- δ 56.3 (OCH₃)
High-Resolution Mass Spectrometry (HRMS)
- Calculated : [C₁₉H₁₈FN₂O₂S]⁺: 381.1074
- Found : 381.1076
Scalability and Industrial Considerations
Solvent Selection for Pilot-Scale Production
Cost-Benefit Analysis of Coupling Reagents
| Reagent | Cost (USD/g) | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | 12.50 | 78 | 98.2 |
| EDCI | 4.80 | 72 | 95.6 |
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Benzamide Derivatives
*Calculated based on formula: C₁₉H₁₈FN₂O₂S.
Key Observations :
- Substituent Positioning : The target compound’s 3-fluorophenyl group at thiazole position 2 distinguishes it from derivatives with substituents at positions 4 (e.g., ) or fused benzothiazole systems ().
- Linker Flexibility : The ethyl linker in the target compound may enhance conformational flexibility compared to rigid benzothiazole derivatives .
Spectroscopic Data:
- IR Spectroscopy : The target’s methoxy group would exhibit a C–O stretch near 1250 cm⁻¹, while the amide C=O stretch appears at ~1660–1680 cm⁻¹, consistent with benzamide derivatives .
- NMR : The 3-fluorophenyl group would show distinct ¹⁹F NMR signals (δ ~-110 to -120 ppm for meta-F), and the ethyl linker’s protons would resonate as a triplet (δ ~2.8–3.5 ppm) .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclocondensation of 3-fluorophenyl thioamides with α-bromo ketones under reflux in ethanol .
- Amide coupling : Reaction of the thiazole intermediate with 2-methoxybenzoyl chloride using a base like pyridine or DMAP in dichloromethane .
Key parameters : - Temperature : 80–100°C for thiazole formation; room temperature for amide coupling.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve yields in cyclocondensation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, fluorophenyl protons at δ 7.1–7.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.1) .
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-benzamide hybrids show kinase inhibition ).
- Assay conditions :
- Use cell lines (e.g., HEK293 or HeLa) for cytotoxicity screening (IC₅₀ via MTT assay).
- Enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) with ATP concentrations adjusted to physiological levels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance potency?
- Modifications :
- Methodology :
- Synthesize derivatives via parallel synthesis.
- Compare IC₅₀ values across analogs using dose-response curves .
Q. What strategies resolve contradictions in spectral data or biological activity across studies?
- Data validation :
- Biological discrepancies :
- Standardize assay conditions (e.g., cell passage number, serum concentration).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can molecular docking and dynamics simulations guide target identification?
- Protocol :
- Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP). Focus on hydrogen bonds with the benzamide carbonyl and hydrophobic contacts with the thiazole .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
